![molecular formula C15H14O3 B1213595 Lusianthridin CAS No. 87530-30-1](/img/structure/B1213595.png)
Lusianthridin
Descripción general
Descripción
Lusianthridin is a phenanthrene derivative isolated from Dendrobium venustum . It has been reported to possess many biological properties such as anti-oxidant and anti-cancer activities . It also has an anti-migratory effect and enhances c-Myc degradation through the inhibition of Src-STAT3 signaling .
Synthesis Analysis
The efficient preparation of the stilbenoid lusianthridin relies on the Suzuki‒Miyaura coupling and intramolecular nucleophilic substitution as key reactions to construct the 9,10-dihydrophenanthrene core .Chemical Reactions Analysis
The major metabolic pathways of lusianthridin involve demethylation, oxidation, sulfation, glucuronidation, and glutathione conjugation . A simple and sensitive ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method was established for the determination of lusianthridin in rat plasma .Aplicaciones Científicas De Investigación
Inhibition of Platelet Aggregation
Lusianthridin has been found to inhibit human platelet aggregation . It has been shown to inhibit arachidonic acid, collagen, and adenosine diphosphate (ADP)-stimulated platelet aggregation . This suggests that Lusianthridin could be a potential therapeutic agent for conditions where platelet aggregation plays a key role, such as cardiovascular diseases .
Anti-inflammatory Activity
Lusianthridin has shown inhibitory effects on both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymatic activities . These enzymes are involved in the inflammatory response, and their inhibition can help reduce inflammation .
Antioxidant Activity
Lusianthridin has been found to possess antioxidant activity . It has been shown to inhibit the oxidation of low-density lipoprotein (LDL), a process that plays a crucial role in the pathogenesis of atherosclerosis .
Protection against LDL Oxidation
Lusianthridin has been found to have a protective effect on hemin-induced low-density lipoprotein oxidation . This suggests that Lusianthridin could be a promising compound to be used against oxidative stress .
Prevention of Foam Cell Formation
Lusianthridin has been shown to inhibit foam cell formation with oxidized LDL in macrophage cells . Foam cells are a type of fat-laden macrophage found in atherosclerotic plaques, and their formation is a key event in the development of atherosclerosis .
Potential Role in Attenuating Cadmium-Induced Toxicity
Although more research is needed in this area, there is some evidence to suggest that Lusianthridin may play a role in attenuating cadmium-induced toxicity .
Mecanismo De Acción
Target of Action
Lusianthridin, a phenanthrene derivative isolated from Dendrobium venustum, primarily targets the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Lusianthridin interacts with its targets by binding to the entrance site of the COX-1 enzyme and probably the active region of the COX-2 enzyme . This binding inhibits the enzymatic activities of both COX-1 and COX-2 . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The primary biochemical pathways affected by lusianthridin are the arachidonic acid-thromboxane and adenylate cyclase pathways . By inhibiting the COX enzymes, lusianthridin reduces the conversion of arachidonic acid to thromboxane, a potent vasoconstrictor and platelet aggregator. Additionally, lusianthridin significantly inhibits ADP-induced suppression of cAMP formation in platelets , which plays a crucial role in platelet function and blood clotting.
Pharmacokinetics
The elimination half-life of lusianthridin from plasma is approximately 83.05-104.47 minutes . The oral absolute bioavailability was calculated as 30.93% .
Result of Action
The molecular and cellular effects of lusianthridin’s action primarily involve the inhibition of platelet aggregation . Specifically, lusianthridin inhibits arachidonic acid, collagen, and adenosine diphosphate (ADP)-stimulated platelet aggregation . This antiplatelet effect could potentially be beneficial in conditions where platelet aggregation plays a detrimental role, such as in cardiovascular diseases.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-methoxy-9,10-dihydrophenanthrene-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKDIPDDUFMMMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(CC2)C=C(C=C3)O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331917 | |
Record name | CHEBI:28678 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-9,10-dihydrophenanthrene-2,5-diol | |
CAS RN |
87530-30-1 | |
Record name | Lusianthridin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87530-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CHEBI:28678 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Lusianthridin exert its antiplatelet activity?
A1: Lusianthridin inhibits platelet aggregation induced by arachidonic acid, collagen, and adenosine diphosphate (ADP). [, ] This effect is achieved through two primary pathways:
- Arachidonic acid-thromboxane pathway: Lusianthridin inhibits both cyclooxygenase-1 (COX-1) and COX-2 enzymes. [, ] These enzymes are responsible for converting arachidonic acid into thromboxane A2, a potent platelet aggregator.
- ADP-adenylate cyclase pathway: Lusianthridin inhibits ADP-induced suppression of cyclic adenosine monophosphate (cAMP) formation in platelets. [] Increased cAMP levels inhibit platelet aggregation.
Q2: Does Lusianthridin show selectivity towards COX-1 or COX-2?
A2: While Lusianthridin inhibits both COX-1 and COX-2, it exhibits greater potency against COX-2. [] This selectivity could be advantageous in minimizing potential gastrointestinal side effects associated with COX-1 inhibition.
Q3: What is the significance of Lusianthridin's ability to increase cAMP levels in platelets?
A3: Increased cAMP levels within platelets act as a potent inhibitor of platelet activation and aggregation. [] By preventing the ADP-induced suppression of cAMP, Lusianthridin reinforces this inhibitory pathway.
Q4: Besides antiplatelet activity, what other therapeutic potential does Lusianthridin possess?
A4: Lusianthridin exhibits promising effects against osteoarthritis, potentially by suppressing inflammatory pathways and matrix metalloproteinases (MMPs). [] It also shows antioxidant activity, protecting low-density lipoprotein (LDL) from oxidation induced by hemin. []
Q5: What is the molecular formula and weight of Lusianthridin?
A5: Lusianthridin has a molecular formula of C20H18O4 and a molecular weight of 322.35 g/mol. [, ]
Q6: What spectroscopic data are available for Lusianthridin?
A6: The structure of Lusianthridin has been elucidated through various spectroscopic techniques, including UV, IR, MS, 1H NMR, and 13C NMR. [, , ]
Q7: Have computational methods been employed to study Lusianthridin?
A7: Yes, molecular docking studies have been performed to understand the interactions of Lusianthridin with its target proteins. [] These studies revealed that Lusianthridin binds to the entrance site of COX-1 and potentially to the active region of COX-2. []
Q8: What in vitro models have been used to study the activity of Lusianthridin?
A9: Turbidometric aggregometry has been widely employed to evaluate Lusianthridin's antiplatelet activity in vitro using human platelets. [, ] Other in vitro studies have used RAW 264.7 macrophage cells to investigate its effects on LDL oxidation and foam cell formation. [, ]
Q9: Has Lusianthridin's efficacy been demonstrated in any animal models?
A10: Yes, Lusianthridin has shown promising results in a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis. [] It significantly reduced cartilage degradation markers and inflammatory cytokines in this model. Additionally, it demonstrated protective effects in a streptozotocin-induced gestational diabetes mellitus rat model. []
Q10: Have any clinical trials been conducted with Lusianthridin?
A10: The provided research does not mention any completed or ongoing clinical trials involving Lusianthridin. Clinical research is necessary to evaluate its safety and efficacy in humans.
Q11: What is the origin of Lusianthridin?
A12: Lusianthridin was first isolated from the orchid species Lusia indivisa. [] Since its discovery, it has been found in other orchid species, including Dendrobium venustum. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.